molecular formula C13H9ClFN5S B180901 N-(3-chloro-4-fluorophenyl)-6-(methylthio)pyrimido[5,4-d]pyrimidin-4-amine CAS No. 177908-24-6

N-(3-chloro-4-fluorophenyl)-6-(methylthio)pyrimido[5,4-d]pyrimidin-4-amine

Cat. No. B180901
CAS No.: 177908-24-6
M. Wt: 321.76 g/mol
InChI Key: YQKGUXDBJONGRL-UHFFFAOYSA-N
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Patent
US05707989

Procedure details

This compound may be obtained in the following way: a mixture of 10 g 4-hydroxy-6-methylthio-pyrimido[5,4-d]pyrimidine, 16 ml hexamethyldisilazane, 32.5 g 3-chloro-4-fluoro-aniline and 1 g p-toluenesulphonic acid hydrate are heated at boiling point for 12 hours. Then 500 ml methanol is added and the mixture heated at boiling point for a further hour. The solvents are distilled off in a rotary evaporator, the residue is dissolved in methylene chloride, the solution is extracted with 100 ml 2N sodium hydroxide and dried over magnesium sulfate. After distilling off the solvent in a rotary evaporator the residue is triturated with 200 ml ether, filtered off and washed several times with ether.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
32.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]1[C:3]2[N:11]=[C:10]([S:12][CH3:13])[N:9]=[CH:8][C:4]=2[N:5]=[CH:6][N:7]=1.C[Si](C)(C)N[Si](C)(C)C.[Cl:23][C:24]1[CH:25]=[C:26]([CH:28]=[CH:29][C:30]=1[F:31])[NH2:27].O.C1(C)C=CC(S(O)(=O)=O)=CC=1>CO>[Cl:23][C:24]1[CH:25]=[C:26]([NH:27][C:2]2[C:3]3[N:11]=[C:10]([S:12][CH3:13])[N:9]=[CH:8][C:4]=3[N:5]=[CH:6][N:7]=2)[CH:28]=[CH:29][C:30]=1[F:31] |f:3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC=1C2=C(N=CN1)C=NC(=N2)SC
Name
Quantity
16 mL
Type
reactant
Smiles
C[Si](N[Si](C)(C)C)(C)C
Name
Quantity
32.5 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1F
Name
Quantity
1 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound may be obtained in the following way
TEMPERATURE
Type
TEMPERATURE
Details
are heated
CUSTOM
Type
CUSTOM
Details
for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
DISTILLATION
Type
DISTILLATION
Details
The solvents are distilled off in a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in methylene chloride
EXTRACTION
Type
EXTRACTION
Details
the solution is extracted with 100 ml 2N sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
After distilling off the solvent
CUSTOM
Type
CUSTOM
Details
in a rotary evaporator the residue
CUSTOM
Type
CUSTOM
Details
is triturated with 200 ml ether
FILTRATION
Type
FILTRATION
Details
filtered off
WASH
Type
WASH
Details
washed several times with ether

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C=CC1F)NC=1C2=C(N=CN1)C=NC(=N2)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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